molecular formula C13H17N3O5 B2554741 N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941963-53-7

N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No.: B2554741
CAS No.: 941963-53-7
M. Wt: 295.295
InChI Key: PMRCQZFPSQSLFJ-UHFFFAOYSA-N
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Description

N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide is a synthetic oxalamide derivative supplied for investigational purposes in scientific research. Compounds within the oxalamide family are of significant interest in medicinal chemistry and chemical biology for their potential as molecular scaffolds . The structure incorporates a 4-methyl-2-nitrophenyl group, a motif found in compounds studied for their crystallographic properties and conformational behavior, such as the divergence of pendant groups from coplanarity with the central ring . The nitrophenyl moiety can participate in intramolecular hydrogen bonding, which may influence the compound's solid-state structure and physical properties . The secondary amide bonds, characteristic of oxalamides, are known to offer conformational restraint and the ability to engage in hydrogen bonding, making them valuable in the design of enzyme inhibitors or protein-binding molecules . Researchers might explore this compound as a key intermediate or precursor in organic synthesis, particularly for constructing more complex molecules with potential biological activity. This product is intended for laboratory research and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-(4-methyl-2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O5/c1-8-4-5-10(11(6-8)16(19)20)15-13(18)12(17)14-9(2)7-21-3/h4-6,9H,7H2,1-3H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRCQZFPSQSLFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NC(C)COC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(1-methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide, commonly referred to as a nitrophenyl oxalamide derivative, has garnered attention in recent years for its potential biological activities. This compound, with a molecular formula of C13H17N3O5C_{13}H_{17}N_{3}O_{5} and a molecular weight of 295.295 g/mol, is being investigated for various pharmacological properties, including anti-inflammatory and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

InChI 1S C13H17N3O5 c1 8 4 5 10 11 6 8 16 19 20 15 13 18 12 17 14 9 2 7 21 3 h4 6 9H 7H2 1 3H3 H 14 17 H 15 18 \text{InChI 1S C13H17N3O5 c1 8 4 5 10 11 6 8 16 19 20 15 13 18 12 17 14 9 2 7 21 3 h4 6 9H 7H2 1 3H3 H 14 17 H 15 18 }

Physical Properties

PropertyValue
Molecular FormulaC13H17N3O5
Molecular Weight295.295 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anti-inflammatory Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, compounds with similar structural motifs have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 in lipopolysaccharide (LPS)-stimulated macrophages . The mechanism involves the inhibition of key inflammatory pathways including NF-κB and MAPK signaling.

Anticancer Activity

This compound is also being explored for its potential anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cells through mitochondrial pathways. Studies on related compounds have demonstrated their ability to arrest the cell cycle and activate caspases involved in apoptosis . The IC50 values for related compounds indicate promising potency against various cancer cell lines.

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in inflammatory responses.
  • Modulation of Signal Transduction Pathways : It can affect pathways such as NF-κB and MAPK.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of various oxalamides, it was found that this compound significantly reduced the levels of NO in LPS-stimulated RAW 264.7 macrophages. This effect was attributed to the compound's ability to inhibit inducible nitric oxide synthase (iNOS) expression.

Study 2: Anticancer Potency

Another investigation focused on the anticancer effects of similar oxalamides demonstrated that treatment with these compounds led to a dose-dependent increase in apoptotic cell death in HepG2 liver cancer cells. Flow cytometric analysis revealed significant mitochondrial membrane potential collapse following treatment with these compounds .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Functional Group Analysis

The compound’s comparison with analogs focuses on substituent variations and their impact on physicochemical properties, synthesis efficiency, and biological activity. Key analogs from the evidence include:

Table 1: Structural Comparison of Selected Oxalamide Derivatives
Compound Name N1 Substituent N2 Substituent Key Functional Groups Applications Reference
Target Compound 1-Methoxypropan-2-yl 4-Methyl-2-nitrophenyl Methoxy, Nitro Hypothesized antiviral/antimicrobial N/A
Compound 13 () (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl Thiazole, Hydroxyethyl, Chloro HIV entry inhibition
S336 () 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Dimethoxy, Pyridine Umami flavor enhancer (Savorymyx® UM33)
Compound 19 () 2-Bromophenyl 4-Methoxyphenethyl Bromo, Methoxy SCD1 enzyme inhibition
GMC-3 () 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Chloro, Isoindole Antimicrobial activity
Compound 28 () 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Chloro, Fluoro, Methoxy SCD1 enzyme inhibition
Antiviral Activity
  • Compound 13 (): Exhibits anti-HIV activity by targeting the CD4-binding site (IC₅₀ ~0.5 µM). The thiazole and hydroxyethyl groups enhance solubility and target engagement .
Enzyme Inhibition
  • Compounds 19, 28 (): Inhibit stearoyl-CoA desaturase (SCD1), a therapeutic target for metabolic disorders. Chloro and fluoro substituents enhance potency (IC₅₀ <1 µM) by increasing lipophilicity and enzyme binding .
  • Target Compound : The 4-methyl-2-nitrophenyl group may similarly improve lipophilicity and enzyme affinity compared to less polar substituents.
Flavor Enhancement
  • Methoxy and pyridine groups are critical for receptor binding and metabolic stability .
Antimicrobial Activity
  • GMC-3 (): Shows broad-spectrum antimicrobial activity (MIC ~10 µg/mL) against S. aureus and E. coli. The isoindole ring and chloro group contribute to membrane disruption .

Metabolic and Toxicological Profiles

  • S336 and Analogs (): Undergo hydrolysis and oxidative metabolism with low toxicity (NOEL ≥100 mg/kg/day). Methoxy groups reduce CYP450 inhibition risk (<50% inhibition at 10 µM) .
  • Chlorophenyl Derivatives (): Potential hepatotoxicity due to chloro substituents, necessitating structural optimization for safety .

Key Research Findings and Gaps

Structural Optimization : Methoxy and nitro groups in the target compound may improve metabolic stability but require validation via in vitro assays (e.g., microsomal stability, CYP inhibition) .

Activity Prediction : The 4-methyl-2-nitrophenyl group is structurally distinct from chlorophenyl or bromophenyl analogs, suggesting unique electronic properties that could enhance target selectivity.

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